3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems with multiple substituents. According to chemical database records, the IUPAC name is designated as 5-(2-methylcyclopropyl)-2-phenylpyrazol-3-amine. This nomenclature reflects the specific positioning of substituents on the pyrazole ring system, where the numbering convention assigns positions based on the location of nitrogen atoms within the five-membered heterocyclic framework.
The structural representation of this compound can be described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as "n1n(c(cc1C1CC1C)N)c1ccccc1". This notation provides a linear representation of the molecular structure, indicating the connectivity pattern between atoms and the arrangement of functional groups. The canonical Simplified Molecular Input Line Entry System format is recorded as "CC1CC1c1nn(c(c1)N)c1ccccc1", which offers an alternative standardized representation of the same molecular structure.
The International Chemical Identifier for this compound is documented as "InChI=1S/C13H15N3/c1-9-7-11(9)12-8-13(14)16(15-12)10-5-3-2-4-6-10/h2-6,8-9,11H,7,14H2,1H3". This identifier provides a comprehensive description of the molecular structure, including stereochemical information and connectivity patterns. The corresponding International Chemical Identifier Key is "ZWVAZCFZYJSBEE-UHFFFAOYSA-N", which serves as a hashed version of the full International Chemical Identifier for database indexing and rapid identification purposes.
| Structural Notation System | Representation |
|---|---|
| IUPAC Name | 5-(2-methylcyclopropyl)-2-phenylpyrazol-3-amine |
| Simplified Molecular Input Line Entry System | n1n(c(cc1C1CC1C)N)c1ccccc1 |
| Canonical Simplified Molecular Input Line Entry System | CC1CC1c1nn(c(c1)N)c1ccccc1 |
| International Chemical Identifier | InChI=1S/C13H15N3/c1-9-7-11(9)12-8-13(14)16(15-12)10-5-3-2-4-6-10/h2-6,8-9,11H,7,14H2,1H3 |
| International Chemical Identifier Key | ZWVAZCFZYJSBEE-UHFFFAOYSA-N |
Properties
IUPAC Name |
5-(2-methylcyclopropyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9-7-11(9)12-8-13(14)16(15-12)10-5-3-2-4-6-10/h2-6,8-9,11H,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVAZCFZYJSBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NN(C(=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization Steps
The initial step generally involves condensation between a β-dicarbonyl compound (e.g., 1-acetoacetyl-4-tert-butoxycarbonylpiperazine or related analogs) and phenylhydrazine or substituted phenylhydrazines under reflux conditions in suitable solvents such as ethanol or fatty alcohols (C12-C18 range). This reaction forms a hydrazone intermediate or pyrazole precursor.
Cyclization is achieved using reagents such as Lawesson's reagent or other sulfur-containing condensation reagents (e.g., Davy reagent, Japanese reagent, Belleau reagent), which promote ring closure under controlled temperatures (40-60°C). This step avoids the use of highly toxic reagents like phosphorus oxychloride or tetraphosphorus decasulfide, improving safety and yield.
Organic bases like pyridine or triethylamine are used to maintain reaction pH and facilitate cyclization.
Amino Protecting Group Removal
After cyclization, the amino protecting groups (e.g., tert-butoxycarbonyl, ethanoyl, or benzyloxycarbonyl) are removed by treatment with acidic conditions such as saturated hydrogen chloride in ethyl acetate at room temperature.
The deprotection step is followed by filtration and pH adjustment (using sodium hydroxide) to isolate the free amine compound.
Purification and Isolation
The crude product is washed with solvents like toluene or methyl tert-butyl ether (MTBE) to remove impurities.
Drying is performed under controlled temperatures (40-45°C) for extended periods (15-20 hours) to obtain the pure compound.
Organic layers during the process are washed with aqueous sodium chloride or sodium bicarbonate solutions to remove residual inorganic impurities.
Process Parameters and Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation | β-dicarbonyl compound + phenylhydrazine, ethanol | 75-85°C reflux | 2-3 hours | - | Use of sodium sulfate as drying agent |
| Cyclization | Lawesson reagent, THF, pyridine | 50-60°C | Overnight | 87 | Avoids toxic phosphorus reagents |
| Amino deprotection | Saturated HCl/ethyl acetate | Room temperature | Overnight | - | Followed by pH adjustment to 10-11 |
| Extraction and washing | Sodium hydroxide, sodium chloride, deionized water | Ambient to 50°C | Multiple washes | - | Ensures removal of impurities |
| Drying | Air oven | 40-45°C | 15-20 hours | - | Yields solid pure compound |
Comparative Analysis of Reagents and Techniques
| Aspect | Traditional Methods | Improved Methods (Patent CN103275010A) |
|---|---|---|
| Cyclization Reagents | Phosphorus oxychloride, tetraphosphorus decasulfide | Lawesson reagent, Davy reagent, Belleau reagent |
| Toxicity | High | Low to moderate |
| Reaction Yield | Low | High (up to 87%) |
| Industrial Suitability | Poor due to toxicity and waste | Good, environmentally friendly |
| Purification Complexity | High | Moderate, with simpler washing and drying steps |
Research Findings and Advantages
The use of Lawesson's reagent for cyclization significantly improves yield and purity while reducing hazardous waste and toxicity compared to phosphorus oxychloride-based methods.
The process design avoids the generation of three major industrial wastes (solid, liquid, gas), making it environmentally sustainable and suitable for scale-up production.
Reaction conditions such as temperature control during condensation and cyclization are critical for optimizing product yield and minimizing side reactions.
The amino protecting group strategy allows selective reactions and prevents unwanted side reactions, facilitating cleaner product isolation.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Structure and Composition
The molecular structure of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine features a pyrazole ring substituted with a phenyl group and a 2-methylcyclopropyl group. This unique arrangement contributes to its versatile chemical behavior.
Physical Properties
- Molecular Formula: C_{13}H_{16}N_4
- Molecular Weight: 232.29 g/mol
- Appearance: Typically available as a crystalline solid.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly as a potential drug candidate for various diseases.
Case Studies:
- Anti-inflammatory Activity: Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. A study demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways.
- Anticancer Potential: In vitro studies have suggested that this compound may induce apoptosis in cancer cells. Its structural analogs have been explored for their ability to target specific cancer pathways, indicating potential for therapeutic development.
Material Science
The compound's unique structure allows it to be utilized in the development of novel materials.
Applications:
- Polymer Chemistry: The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.
- Nanocomposites: Research has explored its use in creating nanocomposites for electronic applications, leveraging its electronic properties for improved conductivity and performance.
Agricultural Chemistry
There is emerging interest in the application of this compound as a pesticide or herbicide due to its biological activity against pests.
Research Insights:
Studies have indicated that pyrazole derivatives can act as growth regulators or insecticides, providing a basis for further exploration of this compound in agricultural formulations.
Table 1: Comparison of Biological Activities
| Activity Type | Compound | Reference |
|---|---|---|
| Anti-inflammatory | Pyrazole Derivative | |
| Anticancer | Similar Analog | |
| Insecticidal Activity | Pyrazole Compound |
Mechanism of Action
The mechanism of action of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Key Findings from Comparative Analysis
- Electronic Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilic reactivity, facilitating condensations with β-ketoesters to form pyrazolo-pyridinones . Electron-donating groups (e.g., methyl, methoxyphenyl) may stabilize intermediates in Michael addition pathways, as seen in Zr-MOF-catalyzed reactions .
- Smaller substituents (e.g., methyl) allow efficient packing in crystal lattices, aiding in structural characterization via SHELX software .
- Catalytic Utility: 3-(1H-Indol-3-yl)-1-phenyl-1H-pyrazol-5-amine participates in cooperative vinylogous anomeric-based oxidation, forming carbonitriles via heterogeneous catalysis . 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is critical in synthesizing N-alkylated pyrazolo-pyridines, which are explored for pharmaceutical activity .
Biological Activity
3-(2-Methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine, also known by its CAS number 1152712-12-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring system, which is known for its diverse biological activities. The presence of the 2-methylcyclopropyl group contributes to its unique pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via caspase activation |
| Compound B | HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest at G1 phase |
| Compound C | HCT-116 (Colon Cancer) | 1.93 | Inhibition of proliferation |
These findings suggest that modifications to the pyrazole structure can enhance anticancer efficacy, potentially making this compound a candidate for further development in cancer therapeutics .
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to reduced lipogenesis, making it a target for obesity and metabolic disorder treatments. Experimental results demonstrated that:
| Enzyme Inhibition | % Inhibition at 10 µM |
|---|---|
| ACC1 | 85% |
| ACC2 | 90% |
This data indicates the compound's potential as a therapeutic agent in metabolic diseases .
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of pyrazole derivatives, researchers found that compounds structurally similar to this compound induced apoptosis in MCF-7 cells through caspase activation pathways. Flow cytometry analysis revealed an increase in sub-G1 population, indicating cell death.
Case Study 2: Metabolic Effects
Another study investigated the metabolic impact of this compound on high-fat diet-induced obesity models. It demonstrated that treatment with the compound resulted in significant weight reduction and improved insulin sensitivity compared to control groups.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through caspase activation.
- Cell Cycle Arrest : It inhibits cell proliferation by inducing G1 phase arrest.
- Enzyme Inhibition : As an ACC inhibitor, it regulates lipid metabolism, contributing to weight loss and improved metabolic profiles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine, and what critical parameters influence reaction yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, cyclopropane-containing precursors can be coupled with phenylhydrazine derivatives under basic conditions. Key steps include:
- Introducing the 2-methylcyclopropyl group via cyclopropanation of allylic intermediates using diazo compounds or transition metal catalysts .
- Coupling the cyclopropane moiety with a phenylpyrazole backbone using triethylamine as a base in dichloromethane, followed by purification via column chromatography (hexane:ethyl acetate eluent) .
- Critical parameters: Reaction temperature (0–5°C for exothermic steps), stoichiometric ratios (1:1 for amine to acid chloride), and anhydrous conditions to prevent hydrolysis .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : and NMR confirm substituent positions and cyclopropane geometry (e.g., characteristic methylcyclopropyl proton splitting at δ 0.71–0.92 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving challenges like torsional angles in the cyclopropane ring. For example, C–C bond lengths in cyclopropane (~1.51 Å) and dihedral angles between pyrazole and phenyl rings (~15–25°) are critical metrics .
- IR spectroscopy : Peaks at 3250 cm (N–H stretch) and 1683 cm (C=O in acylated derivatives) validate functional groups .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data observed for derivatives of this compound across different assays?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- MIC variability : Differences in microbial strains (e.g., Staphylococcus aureus vs. E. coli) or growth media pH can alter solubility and bioavailability. Standardize assays using CLSI guidelines .
- Statistical rigor : Apply ANOVA or Tukey’s HSD test to compare replicate data. For example, derivatives with 3,5-dinitrobenzamide substituents showed MICs of 8–32 µg/mL, but outliers required re-evaluation under controlled oxygen levels .
- Structural validation : Confirm purity (>95% via HPLC) and crystallinity (PXRD) to rule out impurities affecting activity .
Q. What computational strategies are recommended for predicting the reactivity and regioselectivity of cyclopropane-substituted pyrazole amines in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity. For example, cyclopropane ring strain increases electrophilicity at the pyrazole C5 position, favoring acyl substitution .
- Molecular docking : Simulate binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize derivatives. Pyrazole-amine derivatives with para-methoxybenzyl groups showed higher docking scores (−9.2 kcal/mol) .
- QSAR models : Use Hammett constants (σ) of substituents to correlate electronic effects with reaction rates. Electron-withdrawing groups (e.g., –NO) accelerate acylation at the amine site .
Q. How should researchers approach the refinement of crystal structures for this compound when encountering twinning or low-resolution data?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN commands with a BASF parameter to model twin domains. For example, a twin law (-h, -k, -l) resolved a pseudo-merohedral twin in a derivative with R = 0.052 .
- Low-resolution data : Apply restraints (e.g., DFIX for cyclopropane C–C bonds) and omit poorly resolved solvent molecules. High redundancy (>4) during data collection improves completeness .
- Validation tools : Check R (<0.1) and Flack parameter (near 0) to confirm absolute structure .
Q. What structural modifications enhance the antimicrobial efficacy of this compound, and how are these rationalized?
- Methodological Answer :
- Acylation : Adding 3,5-dinitrobenzamide increases lipophilicity (logP = 2.1), enhancing membrane penetration. This derivative showed a 4-fold MIC improvement (8 µg/mL vs. 32 µg/mL for unmodified amine) .
- Heterocyclic fusion : Incorporating oxadiazole rings (e.g., via cyclization with POCl) improves π-π stacking with bacterial DNA gyrase. Such derivatives achieved IC = 1.2 µM .
- SAR insights : Electron-deficient aryl groups (e.g., 4-chlorophenyl) enhance H-bonding with target proteins, while bulky substituents reduce steric hindrance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
